molecular formula C13H9ClFNO2 B6311397 2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester CAS No. 2088942-12-3

2-Chloro-5-(4'-fluorophenyl)nicotinic acid methyl ester

Cat. No.: B6311397
CAS No.: 2088942-12-3
M. Wt: 265.67 g/mol
InChI Key: NOJNHXKEUNGJOO-UHFFFAOYSA-N
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Description

2-Chloro-5-(4’-fluorophenyl)nicotinic acid methyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a chloro group at the 2-position and a fluorophenyl group at the 5-position on the nicotinic acid core, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4’-fluorophenyl)nicotinic acid methyl ester typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloronicotinic acid.

    Coupling Reaction: The 2-chloronicotinic acid undergoes a coupling reaction with 4-fluorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step introduces the 4’-fluorophenyl group at the 5-position of the nicotinic acid.

    Esterification: The resulting 2-chloro-5-(4’-fluorophenyl)nicotinic acid is then esterified using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(4’-fluorophenyl)nicotinic acid methyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4’-fluorophenyl)nicotinic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

2-Chloro-5-(4’-fluorophenyl)nicotinic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4’-fluorophenyl)nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application:

    Biological Activity: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pharmaceutical Applications: It may act as an inhibitor or modulator of certain enzymes or proteins, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)nicotinic acid
  • 2-Chloro-5-methylnicotinic acid
  • 2-Chloro-5-hydroxynicotinic acid
  • 2-Chloro-5-fluoronicotinic acid

Uniqueness

2-Chloro-5-(4’-fluorophenyl)nicotinic acid methyl ester is unique due to the presence of both a chloro and a fluorophenyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-chloro-5-(4-fluorophenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c1-18-13(17)11-6-9(7-16-12(11)14)8-2-4-10(15)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJNHXKEUNGJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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